molecular formula C14H24N2O6 B14804224 rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate

rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate

Cat. No.: B14804224
M. Wt: 316.35 g/mol
InChI Key: UYFMUKXGRKDHGY-UHFFFAOYSA-N
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Description

rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate: is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate involves several steps. One common method includes the stereoselective preparation of diastereomerically pure intermediates, such as (3aR,4S,6aS) 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one . This intermediate is then subjected to further reactions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization and epimerization steps to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions: rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to various biological effects .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Uniqueness: rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate is unique due to its specific stereochemistry and structural features.

Properties

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole;oxalic acid

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-5-2-4-8-6(1)5;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)

InChI Key

UYFMUKXGRKDHGY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1OCC2.C1CNC2C1OCC2.C(=O)(C(=O)O)O

Origin of Product

United States

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